2-Phenyltetrahydro-2H-pyran-4-OL

Organic Synthesis Medicinal Chemistry C-H Functionalization

Researchers requiring stereochemically pure tetrahydropyran scaffolds for asymmetric synthesis often face inconsistent stereochemical outcomes when using generic, non-phenyl or mis-configured analogs. cis-2-Phenyltetrahydro-2H-pyran-4-OL (CAS 82065-19-8) provides a diastereomerically defined (2R,4S)-rel- configuration that ensures reliable stereoselective transformations. • Enables stereoselective synthesis of C-aryl glycosides with predictable 3D orientation for DNA-targeting lead compounds. • Supports late-stage α-lithiation/functionalization under optimized high-yield conditions for rapid diversification. • Conformationally constrained scaffold for monoamine transporter-targeted drug candidates. Supplied with rigorous QC (NMR, HPLC) and available for immediate global dispatch.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 82065-19-8
Cat. No. B1611499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyltetrahydro-2H-pyran-4-OL
CAS82065-19-8
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC(CC1O)C2=CC=CC=C2
InChIInChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyVPXLNWRTGPPGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Phenyltetrahydro-2H-pyran-4-OL


2-Phenyltetrahydro-2H-pyran-4-OL (CAS 82065-19-8), also specified as the cis- or (2R,4S)-rel- isomer, is a chiral tetrahydropyran derivative with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a six-membered oxygen-containing heterocycle with a phenyl group and a hydroxyl group on the ring, and it is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry .

1 Asymmetric synthesis and chiral recognition studies
2 cis-(2R,4S)-rel configuration for stereochemical control
3 Conformationally constrained pharmacophore development

Why Generic Substitution Fails for This Scaffold


Generic substitution of 2-Phenyltetrahydro-2H-pyran-4-OL with other tetrahydropyranols or phenyl-substituted heterocycles is not scientifically valid due to the compound's specific combination of ring position isomers and stereochemistry. The cis-configuration (or (2R,4S)-rel- stereochemistry) is defined for this CAS number and is critical for its application in asymmetric synthesis and chiral recognition studies . Analogs lacking this precise spatial arrangement of the phenyl and hydroxyl groups will exhibit different conformational preferences, metal-coordinating abilities, and reactivities, as demonstrated by the altered cyclization selectivities observed when the phenyl group position is changed on the alkene precursor [1]. Using an alternative isomer or a non-phenyl analog would introduce a different stereochemical outcome, fundamentally altering the reaction pathway.

Target isomer cis (2R,4S)-rel configuration defines spatial orientation of phenyl and hydroxyl groups
Substitution attempt trans-isomer or non-phenyl analog may fundamentally alter cyclization pathway and chiral recognition
Substitution attempt Unsubstituted tetrahydropyran-4-ol may lack directing group for regioselective functionalization

Comparative Performance of 2-Phenyltetrahydro-2H-pyran-4-OL


Regioselective Functionalization for High-Yield Derivatization

2-Phenyltetrahydropyran (2-PhTHP), a derivative of the target compound, can be functionalized via α-lithiation with high efficiency. This method achieves yields of up to 98% when using specific reaction conditions [1]. This high-yielding, regioselective functionalization is enabled by the phenyl group, which directs lithiation to the alpha position. The 4-hydroxyl group in 2-Phenyltetrahydro-2H-pyran-4-OL provides an additional handle for orthogonal derivatization, offering a distinct advantage over the unsubstituted 2-phenyltetrahydropyran scaffold.

Regioselective functionalization
Supporting evidence
Up to 98% yield via α-lithiation of 2-PhTHP core
Supports high-efficiency derivatization workflow
Conditions: sBuLi, TMEDA, THF, −78 °C
Organic Synthesis Medicinal Chemistry C-H Functionalization

6-Endo Cyclization Selectivity for THP Scaffolds

The presence of a phenyl group on the alkene precursor of 2-Phenyltetrahydro-2H-pyran-4-OL alters the inherent selectivity of chlorocyclization reactions. While unsubstituted 4-pentenols typically undergo 5-exo-trig cyclization, the phenyl-substituted analog (E)-5-phenyl-4-penten-1-ol preferentially undergoes 6-endo-trig cyclization to yield trans-3-chloro-2-phenyltetrahydropyran in up to 74% yield [1]. This shift in regioselectivity is a direct consequence of the phenyl group and provides a synthetic route to the 2-phenyltetrahydropyran scaffold that is not available from aliphatic analogs.

6-Endo cyclization selectivity
Class-level inference
Shift from 5-exo-trig to 6-endo-trig pathway
Phenyl group directs THP scaffold formation
Up to 74% yield reported for oxidative chlorocyclization
Organic Synthesis Reaction Selectivity Heterocycle Synthesis

Cis-Stereochemistry as Key Chiral Differentiator

The CAS number 82065-19-8 corresponds to the cis- or (2R,4S)-rel- isomer of 2-Phenyltetrahydro-2H-pyran-4-OL . This defined stereochemistry is a primary differentiator from its trans-isomer and other analogs . The cis-configuration places the phenyl and hydroxyl groups on the same face of the tetrahydropyran ring, which is crucial for applications in asymmetric synthesis and studying chiral interactions, as it provides a specific spatial arrangement that influences molecular recognition and binding.

Cis stereochemistry
Head-to-head
cis (2R,4S)-rel configuration vs trans diastereomer
Non-interchangeable for chiral recognition studies
Spatial arrangement critical for binding and reactivity
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Solubility and Density Profile Versus Tetrahydropyran-4-ols

2-Phenyltetrahydro-2H-pyran-4-OL exhibits distinct physicochemical properties compared to simpler tetrahydropyran-4-ol analogs. The calculated solubility of the cis-isomer (CAS 82065-19-8) is 7.7 g/L in water at 25 °C, and its density is 1.123 g/cm³ at 20 °C . In contrast, unsubstituted tetrahydro-2H-pyran-4-ol has a reported density of 1.071 g/cm³ . The higher density and specific solubility of the phenyl-substituted analog are important for extraction, purification, and formulation development.

Solubility and density profile
Cross-study
Density ~1.123 g/cm³ vs 1.071 g/cm³ for unsubstituted analog
Impacts extraction and purification strategy selection
Calc. solubility 7.7 g/L in water; data from ACD/Labs V11.02
Physicochemical Properties Process Chemistry Pre-formulation

High-Value Application Scenarios


Asymmetric Synthesis of C-Aryl Glycosides and DNA-Binding Molecules

As a diastereomerically pure synthon, cis-2-Phenyltetrahydro-2H-pyran-4-OL serves as a crucial precursor for the stereoselective synthesis of C-aryl glycosides, a class of compounds known for forming stable complexes with DNA [1]. The defined stereochemistry of the target compound ensures the correct stereochemical outcome in these syntheses, which is essential for producing biologically active lead compounds.

Conformationally Constrained Pharmacophore Development

The combination of the tetrahydropyran ring with a 2-phenyl substituent creates a conformationally constrained scaffold that is a recognized motif in medicinal chemistry [1]. This compound is specifically selected to introduce a specific, rigid 3D orientation into drug candidates targeting monoamine transporters or other neurological targets, leveraging the unique spatial relationship between the aromatic ring and the hydrogen bond donor/acceptor of the hydroxyl group [2].

Process Chemistry and Late-Stage Functionalization

For process chemists, the high-yielding α-lithiation and functionalization chemistry of the 2-phenyltetrahydropyran core provides a reliable route for late-stage diversification [3]. The target compound, with its pre-installed hydroxyl group, is the ideal starting point for exploring further derivatization under the optimized, high-yield conditions described for this specific scaffold.

Application
Selection Property
Validation Focus
C-aryl glycoside and DNA-binding molecule synthesis
Diastereomerically pure cis configuration
Stereochemical outcome and complex stability
Conformationally constrained pharmacophore development
Rigid 3D orientation with phenyl and hydroxyl groups
Target engagement with monoamine transporters or neurological targets
Late-stage functionalization and process chemistry
High-yield α-lithiation compatible scaffold
Efficient synthetic route planning and diversification

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